molecular formula C24H20N2O5 B6146717 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid CAS No. 2219369-53-4

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No. B6146717
M. Wt: 416.4
InChI Key:
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.4. The purity is usually 95%.
BenchChem offers high-quality 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid' involves the protection of the hydroxyl group, followed by the alkylation of the naphthyridine ring with a fluorenyl derivative, and finally deprotection to obtain the target compound.

Starting Materials
4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid, 9H-fluorene-9-methanol, N,N-dimethylformamide (DMF), Triethylamine (TEA), Diisopropylcarbodiimide (DIC), Methanesulfonyl chloride (MsCl), Sodium bicarbonate (NaHCO3), Ethyl acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

Reaction
Protection of the hydroxyl group: 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is treated with MsCl and TEA in DCM to form the corresponding methanesulfonate ester., Alkylation of the naphthyridine ring: The methanesulfonate ester is then treated with 9H-fluorene-9-methanol, DIC, and TEA in DMF to form the protected intermediate., Deprotection: The protected intermediate is then treated with NaOH in MeOH to remove the methoxy carbonyl protecting group and obtain the target compound, 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid.

properties

CAS RN

2219369-53-4

Product Name

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Molecular Formula

C24H20N2O5

Molecular Weight

416.4

Purity

0

Origin of Product

United States

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